molecular formula C15H18N4O2S B2710212 Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 2411177-89-2

Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2710212
CAS No.: 2411177-89-2
M. Wt: 318.4
InChI Key: BTVDJVFDAREMOS-QWHCGFSZSA-N
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Description

Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that includes a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the sulfonyl group and the phenylethenyl moiety. Common reagents used in these reactions include sulfonyl chlorides, phenylacetylenes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially novel properties.

Scientific Research Applications

Chemistry

In chemistry, Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes can provide insights into their functions and mechanisms of action.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Rac-(5r,7s)-5,7-dimethyl-4-(2-phenylethenesulfonyl)-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine: Unique due to its specific substituents and stereochemistry.

    Other Triazolopyrimidines: Compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.

    Sulfonyl-Substituted Compounds: Compounds with sulfonyl groups attached to different core structures, exhibiting different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(5R,7S)-5,7-dimethyl-4-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-12-10-13(2)19(15-16-11-17-18(12)15)22(20,21)9-8-14-6-4-3-5-7-14/h3-9,11-13H,10H2,1-2H3/b9-8+/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVDJVFDAREMOS-AYSSICMYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=NC=NN12)S(=O)(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](N(C2=NC=NN12)S(=O)(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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